REACTION_CXSMILES
|
[Br:1]Br.[C:3]1([C:9]([F:12])([F:11])[F:10])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>O>[Br:1][C:5]1[CH:4]=[C:3]([C:9]([F:12])([F:11])[F:10])[CH:8]=[CH:7][CH:6]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
3280 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
6046 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(F)(F)F
|
Name
|
FeCl3
|
Quantity
|
68 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
SiO2
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2S2O3
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3290 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(F)(F)F
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for ca. 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic phase is destilled resulting in 4160 g bromo-benzotrifluoride (isomeric ratio 3:4=96:4)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |